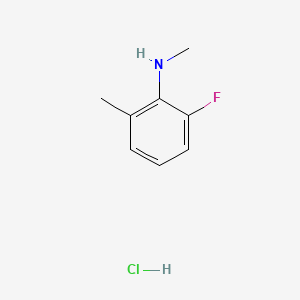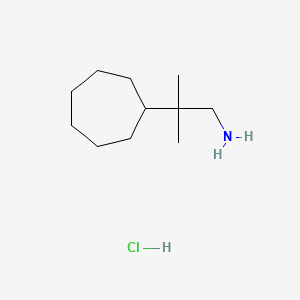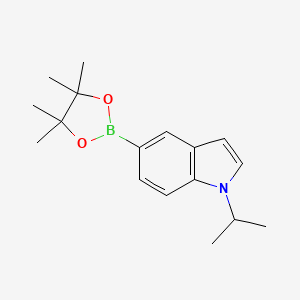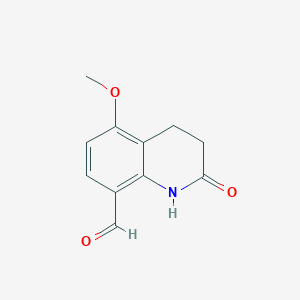
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by a quinoline core structure with a methoxy group at the 5-position, an oxo group at the 2-position, and a carbaldehyde group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 5-methoxy-1,2,3,4-tetrahydroquinoline with an appropriate aldehyde under acidic conditions. The reaction typically proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to yield the desired product .
Another approach involves the oxidation of 5-methoxy-1,2,3,4-tetrahydroquinoline using oxidizing agents such as potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, can enhance the sustainability and efficiency of the production process .
化学反应分析
Types of Reactions
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 5-methoxy-2-hydroxy-1,2,3,4-tetrahydroquinoline-8-carbaldehyde.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: 5-Methoxy-2-hydroxy-1,2,3,4-tetrahydroquinoline-8-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
作用机制
The mechanism of action of 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in key biological processes, such as DNA replication and protein synthesis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
5-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the oxo and carbaldehyde groups, resulting in different chemical reactivity and biological activity.
2-Oxo-1,2,3,4-tetrahydroquinoline: Lacks the methoxy and carbaldehyde groups, leading to variations in its chemical properties and applications.
8-Carbaldehyde-1,2,3,4-tetrahydroquinoline:
Uniqueness
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is unique due to the presence of all three functional groups (methoxy, oxo, and carbaldehyde) on the quinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
882023-34-9 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
5-methoxy-2-oxo-3,4-dihydro-1H-quinoline-8-carbaldehyde |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-7(6-13)11-8(9)3-5-10(14)12-11/h2,4,6H,3,5H2,1H3,(H,12,14) |
InChI 键 |
QVEUNGIXSHTKDF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2CCC(=O)NC2=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


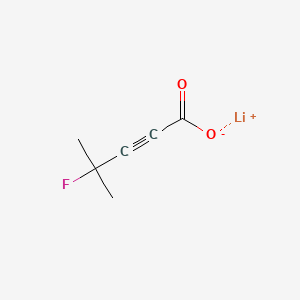
![2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466569.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)
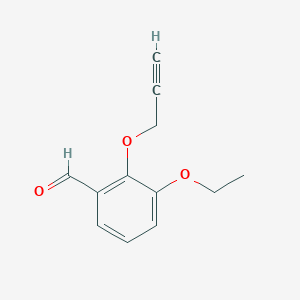
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)
![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)
